molecular formula C12H10O4 B12932184 5-(3-Methoxyphenoxy)furan-2-carbaldehyde

5-(3-Methoxyphenoxy)furan-2-carbaldehyde

Cat. No.: B12932184
M. Wt: 218.20 g/mol
InChI Key: PTNMLKBMIAJLGV-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O4 It is a furan derivative that contains a methoxyphenoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(3-Methoxyphenoxy)furan-2-carboxylic acid.

    Reduction: 5-(3-Methoxyphenoxy)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenoxy)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with the methoxy group in the para position.

    5-(Ethoxymethyl)furan-2-carboxaldehyde: Contains an ethoxymethyl group instead of a methoxyphenoxy group.

    Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a hydroxyphenyl group instead of a methoxyphenoxy group .

Uniqueness

5-(3-Methoxyphenoxy)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a methoxyphenoxy group. This combination imparts specific chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-(3-methoxyphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C12H10O4/c1-14-9-3-2-4-10(7-9)15-12-6-5-11(8-13)16-12/h2-8H,1H3

InChI Key

PTNMLKBMIAJLGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

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